molecular formula C7H5NO4 B147513 Pyridine-3,4-dicarboxylic acid CAS No. 490-11-9

Pyridine-3,4-dicarboxylic acid

Cat. No. B147513
CAS RN: 490-11-9
M. Wt: 167.12 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-N
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Description

Pyridine-3,4-dicarboxylic acid is a derivative of pyridine with carboxylic acid functional groups at the 3 and 4 positions. It is a heterocyclic compound that can participate in various chemical reactions due to the presence of both the pyridine ring and the carboxylic acid groups. Although the provided papers do not directly discuss pyridine-3,4-dicarboxylic acid, they provide insights into the behavior of similar pyridine carboxylic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of pyridine-3,4-dicarboxylic acid.

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives often involves reactions under solvothermal conditions or other specific reaction conditions that can influence the formation of various products. For instance, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form coordination polymers with different structures depending on the reaction conditions and the presence of additional ligands such as pyridine or water . Similarly, pyridine-2,6-dicarboxylic acid has been used to synthesize metal-organic frameworks (MOFs) under hydrothermal conditions . These examples suggest that the synthesis of pyridine-3,4-dicarboxylic acid would also be sensitive to the reaction conditions and the choice of reagents.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acids is characterized by the presence of hydrogen bonds and coordination with metal ions. For example, pyridine-2,3-dicarboxylic acid forms a very short, asymmetrical intramolecular hydrogen bond, which influences the strain in the molecule and the lengths of the carbon-carbon bonds to the carboxyl groups . The crystal structures of pyrazinecarboxylic acids, which are structurally related to pyridine carboxylic acids, show the occurrence of carboxylic acid-pyridine supramolecular synthons, which are important for crystal engineering strategies . These findings indicate that pyridine-3,4-dicarboxylic acid would also exhibit specific molecular interactions that define its structure.

Chemical Reactions Analysis

Pyridine carboxylic acids can participate in a variety of chemical reactions, including the formation of coordination polymers and the reaction with metal salts. For instance, pyridine-2,4,6-tricarboxylic acid can react with Zn(II) salts to form coordination polymers and metallomacrocycles depending on whether pyridine is present in the reaction mixture . The reactivity of pyridine carboxylic acids towards different metal ions can lead to the formation of compounds with varying dimensionality and coordination modes . These studies suggest that pyridine-3,4-dicarboxylic acid would also be reactive towards metal ions and could form various coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure and the ability to form hydrogen bonds. For example, the adsorption properties of lanthanide-organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate) indicate selective and hysteretic sorption of CO2 over N2, and the photoluminescence properties of these complexes have also been investigated . The two-dimensional molecular organization of pyridinecarboxylic acids on graphite surfaces is controlled by hydrogen bonding, which is crucial for the formation of well-ordered adlayers . These properties are relevant to the potential applications of pyridine-3,4-dicarboxylic acid in catalysis, as demonstrated by the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which act as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .

Scientific Research Applications

1. Structural Analysis and Hydrogen Bond Studies

Pyridine-3,5-dicarboxylic acid has been a subject of interest in structural analysis and hydrogen bond studies. Investigations using single-crystal neutron diffraction have revealed insights into temperature-dependent proton migration in its hydrogen bonds. This research has implications for understanding molecular interactions and bonding characteristics in similar organic compounds (Cowan et al., 2005).

2. Metal Complex Formation and Thermal Behavior

Studies have explored pyridine-3,4-dicarboxylic acid in the formation of metal complexes with cobalt, nickel, and copper. These investigations focus on the spectral and magnetic properties of these compounds and their thermal behavior, shedding light on potential applications in various fields, including materials science (Allan et al., 1990).

3. Chromatography and Spectroscopy

Pyridine dicarboxylic acids, including pyridine-3,4-dicarboxylic acid, have been utilized as mobile phases in ion chromatographic analyses of anions. This application demonstrates their utility in analytical chemistry, particularly in simplifying complex sample analyses (Mehra & Landry, 1995).

4. Synthesis and Fluorescence Properties in Complexes

Research has delved into synthesizing Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, examining their fluorescence properties. These studies are crucial for developing new materials with potential applications in fluorescence and imaging technologies (Tang et al., 2006).

5. Photovoltaic Applications

The use of pyridine-3,4-dicarboxylic acid in enhancing the efficiency of photovoltaic cells has been investigated. This research is particularly significant in the field of renewable energy, demonstrating the potential of organic compounds in improving solar cell performance (Nazeeruddin et al., 1998).

6. Biological Imaging Applications

The complexes of Eu(III) and Tb(III) with novel ligands containing pyridine-3,4-dicarboxylic acid unit have been synthesized and investigated for their applications in cell imaging. This research highlights the potential of these compounds in biomedical imaging and diagnostics (Xiao et al., 2011).

Safety And Hazards

Pyridine-3,4-dicarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment and avoid contact with skin and eyes .

Future Directions

Research on Pyridine-3,4-dicarboxylic acid and its derivatives is ongoing. For instance, it has been used in the synthesis of lanthanoid-organic frameworks for the detection of Pb2+ in water . Another study used squaric acid as a coformer to pyridine carboxylic acid for cocrystallization . These studies suggest potential applications in environmental detection and material science .

properties

IUPAC Name

pyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSADWCWFFZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197653
Record name Cinchomeronic acid
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,4-dicarboxylic acid

CAS RN

490-11-9
Record name Cinchomeronic acid
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Record name Cinchomeronic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridinedicarboxylic acid
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Record name Cinchomeronic acid
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Record name Pyridine-3,4-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
X Wang, C Qin, E Wang, Y Li, N Hao, C Hu… - Inorganic …, 2004 - ACS Publications
Two novel d 10 metal coordination polymers [Zn(PDB)] n (1) and [Cd 3 (PDB) 2 (OH) 2 (H 2 O) 2 ] n (2) (H 2 PDB = pyridine-3,4-dicarboxylic acid) have been synthesized under …
Number of citations: 406 pubs.acs.org
HH Song, YJ Li, Y Song, ZG Han, F Yang - Journal of Solid State Chemistry, 2008 - Elsevier
The hydrothermal reactions of LnCl 3 ·6H 2 O (Ln=Eu, Tb), pyridine-3,4-dicarboxylic acid (3,4-pydaH 2 ), 1,10-phenthroline (phen) and NaOH in aqueous medium yield two metal-…
Number of citations: 33 www.sciencedirect.com
Z ul Nisa, NA Ashashi, R Singhaal, M Ahmad… - …, 2023 - pubs.rsc.org
Optically-active luminescent materials based on lanthanoid ions attract significant attention due to their unique spectroscopic properties and the possibility of application as chemical …
Number of citations: 0 pubs.rsc.org
JR Allan, A Renton, WE Smith, DL Gerrard, J Birnie - Thermochimica acta, 1990 - Elsevier
Compounds of pyridine-3,4-dicarboxylic acid with cobalt, nickel and copper have been prepared in aqueous solution. Spectral and magnetic studies have shown that in the cobalt and …
Number of citations: 11 www.sciencedirect.com
GX Liu - Journal of Cluster Science, 2013 - Springer
A 4d–4f heterometallic coordination polymer, [AgEu(pydc) 2 ]·2H 2 O (1) (H 2 pydc = pyridine-3,4-dicarboxylic acid), has been synthesized under hydrothermal conditions, and further …
Number of citations: 3 link.springer.com
X Wang, C Qin, E Wang, L Xu, Z Su - Journal of molecular structure, 2006 - Elsevier
Two novel three-dimensional d 10 metal coordination polymers [Zn 2 (pydc) 2 (DMF) 3 ] n (1) and [Cd 2 (pydc) 2 (H 2 O)] n (2) (H 2 pydc=pyridine-3,4-dicarboxylic acid, DMF=N,N-…
Number of citations: 1 www.sciencedirect.com
W Chen, Q Yue, C Chen, HM Yuan, W Xu… - Dalton …, 2003 - pubs.rsc.org
A unique metal–organic polymer Mn·PDB·H2O (H2PDB = pyridine-3,4-dicarboxylic acid), with weak antiferromagnetic interactions both between the manganese(II) centers of an infinite …
Number of citations: 42 pubs.rsc.org
D Ang, GB Deacon, PC Junk, DR Turner - Polyhedron, 2007 - Elsevier
The title compounds, [Ln(PDC)(HPDC)] ∞ (H 2 PDC=pyridine-3,4-dicarboxylic acid, Ln=La, Ce, Pr), have been prepared and have been characterised by IR, MS, TGA, X-ray …
Number of citations: 36 www.sciencedirect.com
FM Scaldini, CC Corrêa, MI Yoshida… - Journal of …, 2014 - Taylor & Francis
Two new complexes involving 3,4-pyridinedicarboxylic acid (3,4-H 2 pdc), copper(II) and cobalt(II) complexes, {[Cu(3,4-Hpdc) 2 (H 2 O) 2 ]·2dmso} n (1) and {[Co(3,4-Hpdc) 2 (H 2 O) 2 ]·…
Number of citations: 13 www.tandfonline.com
MAR Matos, VMF Morais… - Journal of Chemical & …, 2005 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and dimethylpyridine-2,6-dicarboxylate were derived …
Number of citations: 23 pubs.acs.org

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